[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is a chemical compound with the molecular formula and a molecular weight of 221.3 g/mol. It is classified under amines due to the presence of a methanamine functional group. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
This compound is identified by several identifiers, including:
In terms of classification, it falls under the category of organic compounds, specifically aromatic amines, due to the presence of a methoxy group and a cyclopentyl ether moiety in its structure.
The synthesis of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can be achieved through various methods. One common approach involves the reaction of 4-methoxyphenol with cyclopentyl bromide to form the cyclopentyloxy derivative, followed by amination with formaldehyde and ammonia or an amine source.
The structure of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can be represented using various notations:
COC1=CC(=C(C=C1)CN)OC2CCCC2
MKELBHHNHHGOFB-UHFFFAOYSA-N
The compound features a phenyl ring substituted with both a methoxy group and a cyclopentyloxy group, contributing to its unique chemical properties.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can participate in several chemical reactions typical for amines and aromatic compounds:
These reactions are vital for further functionalization and application in synthetic processes.
The mechanism of action for [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine largely depends on its interactions with biological targets. As an amine, it may influence neurotransmitter systems or serve as a precursor for bioactive molecules. Detailed studies on its pharmacodynamics are necessary to elucidate its specific mechanisms.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine has potential applications in:
This compound's versatility highlights its significance in ongoing scientific studies, warranting further exploration into its properties and applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4